molecular formula C24H17ClN2OS B11484372 N-[3-chloro-4-(pyridin-2-ylsulfanyl)phenyl]biphenyl-2-carboxamide

N-[3-chloro-4-(pyridin-2-ylsulfanyl)phenyl]biphenyl-2-carboxamide

Cat. No.: B11484372
M. Wt: 416.9 g/mol
InChI Key: GGKJSAOTKGUNNR-UHFFFAOYSA-N
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Description

N-[3-CHLORO-4-(PYRIDIN-2-YLSULFANYL)PHENYL]-[1,1’-BIPHENYL]-2-CARBOXAMIDE is a complex organic compound that features a biphenyl core with a carboxamide group and a pyridin-2-ylsulfanyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-CHLORO-4-(PYRIDIN-2-YLSULFANYL)PHENYL]-[1,1’-BIPHENYL]-2-CARBOXAMIDE typically involves multiple steps:

    Formation of the Biphenyl Core: This can be achieved through Suzuki-Miyaura coupling, where a halogenated benzene reacts with a boronic acid derivative in the presence of a palladium catalyst.

    Introduction of the Pyridin-2-ylsulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group on the biphenyl core with a pyridin-2-ylsulfanyl group.

    Formation of the Carboxamide Group: The final step involves the reaction of the biphenyl derivative with an amine to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-CHLORO-4-(PYRIDIN-2-YLSULFANYL)PHENYL]-[1,1’-BIPHENYL]-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridin-2-ylsulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a more saturated compound.

Scientific Research Applications

N-[3-CHLORO-4-(PYRIDIN-2-YLSULFANYL)PHENYL]-[1,1’-BIPHENYL]-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[3-CHLORO-4-(PYRIDIN-2-YLSULFANYL)PHENYL]-[1,1’-BIPHENYL]-2-CARBOXAMIDE involves its interaction with specific molecular targets. The pyridin-2-ylsulfanyl group can interact with metal ions or enzyme active sites, potentially inhibiting their activity. The biphenyl core provides a rigid scaffold that can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-CHLORO-4-METHYL-PHENYL)-2-(PYRIDIN-2-YLSULFANYL)-ACETAMIDE
  • N-(4-CHLORO-3-NITRO-PHENYL)-2-(PYRIDIN-2-YLSULFANYL)-ACETAMIDE

Uniqueness

N-[3-CHLORO-4-(PYRIDIN-2-YLSULFANYL)PHENYL]-[1,1’-BIPHENYL]-2-CARBOXAMIDE is unique due to its combination of a biphenyl core with a pyridin-2-ylsulfanyl group and a carboxamide functionality

Properties

Molecular Formula

C24H17ClN2OS

Molecular Weight

416.9 g/mol

IUPAC Name

N-(3-chloro-4-pyridin-2-ylsulfanylphenyl)-2-phenylbenzamide

InChI

InChI=1S/C24H17ClN2OS/c25-21-16-18(13-14-22(21)29-23-12-6-7-15-26-23)27-24(28)20-11-5-4-10-19(20)17-8-2-1-3-9-17/h1-16H,(H,27,28)

InChI Key

GGKJSAOTKGUNNR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NC3=CC(=C(C=C3)SC4=CC=CC=N4)Cl

Origin of Product

United States

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